Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
pyridin-3-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)12-3-6-21-14(8-12)24-13-4-7-22(10-13)15(23)11-2-1-5-20-9-11/h1-3,5-6,8-9,13H,4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDUQVCXUCTHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The pyridine and pyrrolidine rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled conditions (e.g., inert atmosphere, specific solvents like DMF or THF, and temperatures ranging from 50-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: DMF, THF, dichloromethane.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Reduction Products: Reduced forms of the pyridine ring.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Treatment of Neurological Disorders
PF-04457845 has been evaluated in clinical trials for its efficacy in treating Tourette Syndrome and cannabis dependence. The compound's mechanism of action involves modulation of neurotransmitter systems, particularly targeting dopamine receptors, which are crucial in managing these conditions .
Fear Conditioning Studies
The compound is also being investigated for its role in fear conditioning, a process linked to anxiety disorders. Early studies suggest that PF-04457845 may help in reducing fear responses by altering synaptic plasticity in the brain .
Chemical Properties and Structure
The molecular formula for PF-04457845 is C23H20F3N5O2, with a molecular weight of 455.4 g/mol. The presence of the trifluoromethyl group contributes to its unique chemical properties, enhancing interactions with biological targets .
Clinical Trials
Recent clinical trials have focused on assessing the safety and efficacy of PF-04457845 in human subjects. The drug has reached Phase II trials, indicating promising results that warrant further exploration . These trials often measure various endpoints, including changes in symptom severity and overall quality of life.
In Vitro Studies
In vitro studies have demonstrated that PF-04457845 exhibits significant binding affinity to dopamine receptors, particularly D3R, which is implicated in various neuropsychiatric disorders . These findings suggest that the compound could serve as a lead candidate for developing new treatments targeting dopaminergic pathways.
Summary of Findings
| Application Area | Description |
|---|---|
| Neurological Disorders | Investigated for Tourette Syndrome and cannabis dependence treatment |
| Fear Conditioning | Potential role in anxiety disorder treatments through modulation of synaptic plasticity |
| Chemical Structure | C23H20F3N5O2; contains a trifluoromethyl group enhancing pharmacological properties |
| Clinical Trial Phase | Currently at Phase II with promising results |
| Binding Affinity | High affinity for dopamine receptors (D3R), indicating potential therapeutic targets |
Mechanism of Action
The mechanism of action of Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolic processes.
Interactions: Forming hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules.
Comparison with Similar Compounds
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Molecular Formula : C₁₃H₁₈N₂O₂
- Key Features : Methoxy and pyrrolidinyl substituents on a pyridine core.
- Comparison : Lacks the trifluoromethyl group and ether-linked pyridine moiety present in the target compound. The methoxy group may improve solubility but reduces metabolic stability compared to the trifluoromethyl group .
(5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone (14E)
- Molecular Formula: C₂₇H₁₈F₃INO₂
- Key Features: Iodo, methoxyphenyl, and trifluoromethyl substituents on a pyridine-methanone scaffold.
- Comparison: Shares the trifluoromethyl and methanone groups with the target compound but incorporates iodine and additional aromatic rings. The iodine substituent increases molecular weight (596.25 g/mol vs. 337.3 g/mol) and may enable radiolabeling applications, unlike the target compound’s pyrrolidine-ether linker .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | 337.3 g/mol | 2.8 | Low |
| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | 234.29 g/mol | 1.5 | Moderate |
| Compound 14E | 596.25 g/mol | 5.2 | Very Low |
Key Observations :
- The target compound’s trifluoromethyl group and pyrrolidine-ether linker contribute to higher hydrophobicity (logP = 2.8) compared to the methoxy-pyrrolidine analogue (logP = 1.5).
- Compound 14E’s iodine and bulky aromatic substituents result in extremely low solubility, limiting its utility in aqueous environments .
Key Observations :
- The target compound’s synthesis likely involves forming the pyrrolidine-ether linkage, a step that may require careful optimization due to steric hindrance.
- Compound 14E achieves a 77% yield via iodination, suggesting that halogenation steps are more efficient than ether-bond formation in this context .
Biological Activity
Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action based on recent research findings.
The molecular formula of this compound is , with a molecular weight of 455.43 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a pyridine ring and a trifluoromethyl group.
Anticancer Activity
Recent studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.33 µM against T47-D breast cancer cells, indicating potent antiproliferative activity .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 21E-(pyridin-3-yl)methylidene | T47-D | 1.33 | Induces apoptosis |
| 21E-(pyridin-3-yl)methylidene | LNCaP | 10.20 | Apoptotic pathway activation |
| 21E-p-nitrophenylidene | PC-3 | 3.29 | Androgen receptor inhibition |
The mechanism of action for these compounds often involves the induction of apoptosis, as evidenced by increased cell death markers in treated cells .
Antibacterial Activity
The antibacterial properties of pyridine derivatives have also been investigated. A study on related pyridine compounds showed significant inhibitory effects against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The introduction of fluorine atoms in these compounds has been noted to enhance their bioactivity, potentially due to improved binding affinity to bacterial targets .
Table 2: Antibacterial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyridine derivative A | Staphylococcus aureus | 3.12 |
| Pyridine derivative B | Escherichia coli | 10.00 |
| Pyridine derivative C | Pseudomonas putida | 5.00 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that certain derivatives lead to increased apoptosis in cancer cells through the activation of intrinsic pathways.
- Inhibition of Enzymatic Activity : Some compounds have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in various cancers .
- Enhanced Drug Penetration : The presence of fluorine atoms may enhance the ability of these compounds to penetrate biological membranes, thereby increasing their efficacy against both cancerous and bacterial cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, where one compound showed remarkable selectivity towards hormone-dependent cancer cells while sparing normal cells . This selectivity suggests potential for targeted therapy in oncology.
Q & A
Basic: What synthetic strategies are employed for the preparation of Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine intermediate : Cyclization or functionalization of pyrrolidine precursors, often using fluorinating agents for trifluoromethyl group introduction .
- Coupling reactions : Reagents like 1,1'-thiocarbonyldiimidazole (TCDI) facilitate the attachment of the pyridin-3-yl and trifluoromethylpyridyl-oxy moieties .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical for yield improvement. Continuous flow reactors may enhance reproducibility in large-scale syntheses .
Basic: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural elucidation employs:
- Spectroscopy : High-resolution mass spectrometry (HRMS) and H/C NMR confirm molecular weight and functional groups .
- Chromatography : HPLC monitors reaction progress and purity (>95% purity threshold is standard) .
- X-ray crystallography : Resolves spatial arrangements of the pyrrolidine and pyridine rings, critical for understanding steric effects .
Advanced: How can researchers optimize the coupling reaction between the pyrrolidine and trifluoromethylpyridyl-oxy moieties?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Palladium or copper catalysts may enhance cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
- Reaction monitoring : Real-time FTIR or inline HPLC detects intermediate formation, enabling rapid parameter adjustments .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Address discrepancies through:
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Purity validation : Use HPLC-MS to rule out impurities (>99% purity required for reliable bioactivity studies) .
- Mechanistic studies : Molecular docking or surface plasmon resonance (SPR) identifies target binding affinities, clarifying conflicting results .
Basic: What functional groups in this compound influence its reactivity and bioactivity?
Methodological Answer:
Key groups include:
- Trifluoromethylpyridyl-oxy group : Enhances metabolic stability and lipophilicity, impacting pharmacokinetics .
- Pyrrolidinylmethanone : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Pyridin-3-yl ring : Participates in π-π stacking interactions, crucial for binding affinity .
Advanced: How to evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Stress testing : Expose the compound to extreme pH, UV light, or elevated temperatures, then monitor degradation via LC-MS .
- Kinetic studies : Measure half-life in buffer solutions to predict shelf-life .
- Solid-state analysis : Differential scanning calorimetry (DSC) assesses thermal stability and polymorphic transitions .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Provides high sensitivity for trace quantification in plasma or tissue homogenates .
- UV-Vis spectroscopy : Measures concentration in solution using molar absorptivity at λmax ~260 nm (pyridine absorption band) .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Protecting groups : Temporarily shield reactive sites (e.g., hydroxyl or amine groups) to prevent undesired side reactions .
- Stepwise purification : Flash chromatography or recrystallization isolates intermediates before subsequent reactions .
- Computational modeling : DFT calculations predict reaction pathways to avoid thermodynamically favored byproducts .
Basic: What are the known biological targets of this compound?
Methodological Answer:
While specific targets are under investigation, structural analogs suggest:
- Kinase inhibition : Trifluoromethylpyridine derivatives often target ATP-binding pockets in kinases .
- GPCR modulation : Pyrrolidine moieties may interact with G-protein-coupled receptors .
Advanced: How to design derivatives to improve selectivity for a target enzyme?
Methodological Answer:
- Structure-activity relationship (SAR) : Systematically modify substituents on the pyridine or pyrrolidine rings .
- Crystallography-guided design : Use target enzyme co-crystal structures to optimize steric and electronic complementarity .
- In silico screening : Virtual libraries prioritize derivatives with predicted high binding scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
